3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide
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Description
3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a benzamide derivative that has been studied for its ability to inhibit certain enzymes and receptors in the body, which may have therapeutic benefits for a variety of conditions.
Scientific Research Applications
Histone Deacetylase Inhibition and Cancer Treatment
One of the identified compounds, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been described as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It demonstrates selectivity in inhibiting HDACs 1-3 and 11 at submicromolar concentrations in vitro, leading to blocked cancer cell proliferation, induced histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. This compound's oral bioavailability and significant antitumor activity in vivo underscore its promise as an anticancer drug (Zhou et al., 2008).
Epilepsy and Pain Management
Research into N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, such as ICA-027243 and ICA-069673, shows activity in rodent models of epilepsy and pain. These findings indicate the potential of related compounds for the treatment of neurological disorders, although some of the compounds exhibited unacceptable toxicities that halted further development (Amato et al., 2011).
Anti-Inflammatory Applications
A study on substituted pyrimido[1,6-a]azepines, through the reaction of key amino compounds to yield various derivatives, demonstrated significant anti-inflammatory activity with minimal gastric ulceration effects. This suggests the therapeutic potential of these compounds in treating inflammation-related disorders (El-Sayed et al., 2010).
Antimicrobial and Antitubercular Activities
Trihydroxy benzamido azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing promising results against various bacterial strains and tuberculosis. This highlights the potential of benzamide derivatives in developing new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-16(20-17-18-9-6-10-19-17)14-7-5-8-15(13-14)25(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUYJDOXBVTDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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